![molecular formula C6H14O<br>CH3(CH2)3CHOHCH3<br>C6H14O B165339 2-Hexanol CAS No. 626-93-7](/img/structure/B165339.png)
2-Hexanol
Overview
Description
2-Hexanol (or hexan-2-ol) is a six-carbon alcohol in which the OH group is located on the second carbon atom . Its chemical formula is C6H14O or C6H13OH . It is an isomer of the other hexanols . This compound has a chiral center and can be resolved into two different enantiomers .
Synthesis Analysis
The synthesis of this compound can be achieved from the hydration of 1-hexene via an acid-catalyzed hydrolysis reaction . In this process, 1-hexene is heated together with water and sulfuric acid to add a hydroxyl group (-OH) to the molecule .
Molecular Structure Analysis
This compound is a secondary alcohol and a hexanol . It has a role as a semiochemical, a plant metabolite, and a human metabolite .
Chemical Reactions Analysis
This compound enters into the reactions that are typical of primary alcohols . For instance, it readily forms esters with various acids . The oxidation of primary aliphatic alcohols using PdCl2(DMSO)2 as the catalyst in benzotrifluoride under 2 bar O2 at 110 °C was ineffective .
Physical And Chemical Properties Analysis
This compound has a molar mass of 102.17 g/mol . It has a density of 0.8±0.1 g/cm3, a boiling point of 139.7±3.0 °C at 760 mmHg, and a vapor pressure of 2.6±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 41.0±0.0 kJ/mol and a flash point of 46.1±0.0 °C .
Scientific Research Applications
Catalytic Production and Sustainability
2-Hexanol, specifically in the form of 2-ethyl-1-hexanol, plays a role in catalytic processes and sustainability assessment. Patel et al. (2015) analyzed the sustainability metrics in the catalytic production of higher alcohols, such as 2-ethyl-1-hexanol, from ethanol using the Guerbet reaction. The study highlighted the potential for higher chain Guerbet alcohols from biobased ethanol, comparing biobased routes with conventional fossil-based processes from economic and environmental perspectives (Patel et al., 2015).
Biomass-Derived Platform Molecule
This compound is recognized as a versatile biomass-derived platform molecule. Hu et al. (2022) reported the one-step preparation of this compound using 5-hydroxymethylfurfural (HMF) as a substrate. This process, involving Au/ZrO2 catalysts, demonstrates the potential for sustainable applications of lignocellulosic biomass (Hu et al., 2022).
Biofuel Research
In the field of biofuels, 1-Hexanol, a related compound, has been studied for its use in diesel engines. Poures et al. (2017) investigated the combustion and emission characteristics of a direct injection diesel engine fueled with 1-Hexanol/diesel blends. The study showed promising results for biomass-derived 1-hexanol as a viable biofuel for existing diesel engines with some modifications (Poures et al., 2017).
Chemical Synthesis and Catalysis
Patankar & Yadav (2017) reported on the cascade engineered synthesis of 2-ethyl-1-hexanol from n-butanal using a trifunctional mixed metal oxide catalyst. This study highlights the synthesis process's significance and effectiveness, providing insights into the catalytic synthesis of higher alcohols (Patankar & Yadav, 2017).
Environmental Applications
The environmental applications of 2-ethyl-1-hexanol are evident in its removal from aqueous solutions. Chang et al. (2013) focused on the adsorption of 2-ethyl-1-hexanol on activated carbon, demonstrating its importance in addressing environmental pollution and promoting sustainable industrial applications (Chang et al., 2013).
Engine Performance and Emissions
Santhosh & Kumar (2021) explored the impact of 1-Hexanol on the combustion, performance, and emission characteristics of a CI engine. The study highlighted the potential of 1-Hexanol/diesel blends in improving engine efficiency and reducing emissions (Santhosh & Kumar, 2021).
Mechanism of Action
Target of Action
2-Hexanol, also known as hexan-2-ol, is a six-carbon alcohol
Mode of Action
It’s also known that this compound has a chiral center and can be resolved into two different enantiomers , which may have different interactions with biological targets.
Biochemical Pathways
Its toxicity is based on metabolism to hexane-2,5-dione . This suggests that it may interact with metabolic pathways involving the liver, where many xenobiotic compounds are metabolized.
Pharmacokinetics
As mentioned earlier, it is metabolized to hexane-2,5-dione , which suggests hepatic metabolism involving oxidation reactions.
Result of Action
Its metabolite, hexane-2,5-dione, is known to be toxic . This suggests that exposure to this compound could potentially lead to cellular damage, particularly in tissues involved in its metabolism, such as the liver.
Safety and Hazards
2-Hexanol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is flammable and causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding contact with skin and eyes, avoiding breathing vapors or mists, ensuring adequate ventilation, especially in confined areas, and keeping away from heat and sources of ignition .
Relevant Papers
One relevant paper discusses the direct synthesis of 2-ethylhexanol from n-butanal via the reaction integration of n-butanal self-condensation with 2-ethyl-2-hexenal hydrogenation . Another paper discusses the oxidation of primary aliphatic alcohols using PdCl2(DMSO)2 as the catalyst in benzotrifluoride under 2 bar O2 at 110 °C .
properties
IUPAC Name |
hexan-2-ol | |
---|---|---|
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O/c1-3-4-5-6(2)7/h6-7H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNVRIHYSUZMSGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
||
Record name | 2-HEXANOL | |
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DSSTOX Substance ID |
DTXSID30893088 | |
Record name | 2-Hexanol | |
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Molecular Weight |
102.17 g/mol | |
Source | PubChem | |
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Physical Description |
Colorless liquid; [ICSC], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |
Record name | 2-Hexanol | |
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Record name | 2-HEXANOL | |
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Boiling Point |
136 °C | |
Record name | 2-HEXANOL | |
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Flash Point |
41 °C | |
Record name | 2-HEXANOL | |
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Solubility |
Solubility in water: poor | |
Record name | 2-HEXANOL | |
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Density |
Relative density (water = 1): 0.8 | |
Record name | 2-HEXANOL | |
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Vapor Density |
Relative vapor density (air = 1): 3.5 | |
Record name | 2-HEXANOL | |
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Vapor Pressure |
2.49 [mmHg] | |
Record name | 2-Hexanol | |
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CAS RN |
626-93-7, 26549-24-6, 37769-60-1, 52019-78-0, 54972-97-3, 69203-06-1 | |
Record name | (±)-2-Hexanol | |
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Record name | 2-Hexanol | |
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Record name | 2-Hexanol, (R)- | |
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Record name | sec-Hexanol | |
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Record name | 2-Hexanol, (S)- | |
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Record name | 2-HEXANOL | |
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Record name | 2-Hexanol | |
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Record name | 2-Hexanol | |
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Record name | Hexan-2-ol | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the neurotoxic effects of 2-Hexanol compared to n-hexane and its other metabolites?
A1: Research indicates that this compound possesses greater neurotoxic potential than n-hexane itself, but less than 2-hexanone (Methyl n-butyl ketone, MBK), 2,5-hexanediol, or 2,5-hexanedione. [, , , ] Animal studies have shown that while high doses of n-hexane are required to induce peripheral neuropathy, lower doses of this compound can cause similar effects, including gait disturbances and slowed nerve conduction velocity. [, ] This suggests that this compound plays a significant role in the development of n-hexane-induced neuropathy. [, ]
Q2: How is this compound metabolized in the body?
A2: In guinea pigs and mice, this compound is a common metabolite of both n-hexane and MBK. [] In vivo studies have shown that it can be further metabolized and excreted in the urine partly as glucuronide. [] In vitro studies using rat liver fractions have shown that the formation of this compound from MBK relies on the cytosol fraction, while its formation from n-hexane requires the microsomal fraction. []
Q3: Does the presence of other compounds influence the metabolism of n-hexane and the production of this compound?
A3: Yes, studies show that phenobarbital pretreatment increased this compound urinary excretion in guinea pigs treated with both n-hexane and MBK. [] Conversely, chloramphenicol selectively inhibits cytochrome P-450 isozymes in rat liver and lung, leading to decreased this compound formation from n-hexane. [] This highlights the role of specific cytochrome P-450 isozymes in this compound formation.
Q4: Can the urinary excretion of this compound and other n-hexane metabolites be used for monitoring occupational exposure?
A4: Yes, research suggests that measuring the urinary levels of n-hexane metabolites, including this compound, 2,5-hexanedione, 2,5-dimethylfuran, and γ-valerolactone, can be used to monitor occupational exposure to n-hexane and its isomers. [, ] A strong correlation has been observed between the levels of these metabolites in urine and the degree of exposure to these solvents in workplace settings. [, ]
Q5: What are the effects of this compound and other MBK metabolites on pupillomotor activity?
A5: Studies in guinea pigs have shown that MBK, 2,5-hexanedione, and this compound can negatively impact pupillary response. [] This effect was observed throughout the initial weeks of exposure and became more pronounced over time. [] The study suggests that the negative impact of this compound on pupillary response may be linked to its metabolic conversion into either MBK or 2,5-hexanedione. []
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C6H14O, and its molecular weight is 102.17 g/mol.
Q7: Is there any spectroscopic data available for this compound?
A7: While specific spectroscopic data is not provided in the provided abstracts, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) have been used to identify and quantify this compound in various samples, including plant extracts, urine, and reaction mixtures. [, , , , ]
Q8: What is known about the physicochemical properties of this compound and its isomers under pressure?
A8: Research has explored the pressure and temperature dependence of the static permittivity and density of various heptanol isomers, including 1-heptanol, 3-heptanol, 3-methyl-2-hexanol, and 2-methyl-2-hexanol. [] The study revealed that static permittivity is sensitive to pressure, temperature, and the specific isomeric structure of the alcohol. [] The Kirkwood dipole correlation factor (g) was also calculated, showing significant variation with pressure and temperature depending on the isomer. []
Q9: Are there any known catalytic applications of this compound?
A9: While the provided abstracts do not directly mention catalytic applications of this compound, its production from 5-hydroxymethylfurfural (HMF) over Au/ZrO2 catalysts has been reported. [] This reaction highlights the potential of using this compound as a platform molecule for synthesizing liquid transportation fuels from biomass. []
Q10: What are the applications of magnesium phosphates in the conversion of this compound, and how do their properties influence catalytic behavior?
A10: Magnesium orthophosphates have been investigated as catalysts for converting this compound. [, ] The specific structure, composition, and surface properties of these catalysts, which are influenced by their synthesis method, significantly impact their activity and selectivity in this compound conversion. [, ] For example, catalysts containing NaMgPO4/MgO exhibited different acidic and basic site populations compared to NaMgPO4/Mg2P2O7, leading to variations in their catalytic behavior. []
Q11: Can copper nanoclusters supported on zirconia catalyze the selective oxidation of n-hexane to this compound?
A11: Yes, research has demonstrated that Cu(II) nanoclusters supported on nanocrystalline zirconia effectively catalyze the selective oxidation of n-hexane to this compound. [] This catalyst, prepared using a hydrothermal method with a cationic surfactant, achieved notable n-hexane conversion and this compound selectivity without requiring a solvent. []
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